molecular formula C24H29N3O B14326411 1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- CAS No. 101931-17-3

1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-

Cat. No.: B14326411
CAS No.: 101931-17-3
M. Wt: 375.5 g/mol
InChI Key: QXSOGLXPJQVTLZ-UHFFFAOYSA-N
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Description

1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Nitration and Reduction: Starting with naphthalene, nitration followed by reduction can introduce amino groups.

    Amine Alkylation: The diethylaminoethyl group can be introduced through alkylation of amines.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of quinones or other oxidized products.

    Reduction: Reducing agents can convert nitro groups to amino groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways may vary depending on the application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetamide: A simpler derivative with similar structural features.

    N-(o-aminophenyl)-acetamide: Shares the aminophenyl group.

    N-(2-(diethylamino)ethyl)-acetamide: Contains the diethylaminoethyl group.

Uniqueness

1-Naphthaleneacetamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

101931-17-3

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C24H29N3O/c1-3-26(4-2)15-16-27(23-12-8-7-11-22(23)25)24(28)18-19-13-14-20-9-5-6-10-21(20)17-19/h5-14,17H,3-4,15-16,18,25H2,1-2H3

InChI Key

QXSOGLXPJQVTLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C1=CC=CC=C1N)C(=O)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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